Product packaging for Geodin Hydrate(Cat. No.:)

Geodin Hydrate

Cat. No.: B12043928
M. Wt: 417.2 g/mol
InChI Key: MYFFDMMUGIQJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Geodin (B1663089) Hydrate (B1144303) within Natural Product Research

Geodin hydrate is a chemical compound classified as a polyketide, a large and structurally diverse family of secondary metabolites produced by a wide range of organisms. researchgate.netmdpi.com Specifically, it is a chlorinated diphenyl ether derivative that originates from fungal sources. nih.govnio.res.in The study of this compound is firmly rooted in the field of natural product research, a scientific discipline focused on discovering and characterizing chemical substances from natural sources for their potential applications, particularly in medicine and agriculture.

Fungi, and especially marine-derived fungal species, are recognized as a prolific source of novel, bioactive natural products. researchgate.netrsc.org The genus Aspergillus is particularly noteworthy for its capacity to produce a vast array of secondary metabolites with diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. researchgate.netrsc.org this compound is a product of this rich fungal chemodiversity and is biosynthetically linked to the "emodin family" of fungal metabolites, a group of compounds that share common biosynthetic precursors. nih.govrsc.org The investigation of compounds like this compound is central to understanding the chemical potential of fungal endophytes and their role in producing lead compounds for further scientific exploration.

Historical Trajectory of this compound Discovery and Investigation

The investigation into geodin and its related compounds has a history spanning several decades. Geodin, a closely related grisandione, was isolated from the fungus Aspergillus terreus as early as 1959. rsc.org Early research focused on elucidating the biosynthetic pathways of these complex molecules. Foundational studies, including those using isotopically labeled compounds, demonstrated that these metabolites are formed through the polyketide pathway from acetate (B1210297) units. nih.gov

By the 1960s, researchers were already investigating the chemical reactivity of these compounds. For instance, a 1964 study detailed the in vivo oxidative conversion of this compound into geodoxin, a reaction that could be successfully replicated in vitro. rsc.org In the 1980s and 1990s, significant progress was made in identifying the specific enzymatic activities involved in the biosynthesis of geodin from its precursor, emodin (B1671224), primarily through the use of cell-free assays. nih.gov Over the years, this compound has been isolated from various fungal strains, including terrestrial and marine-derived species such as Aspergillus terreus and Aspergillus flavipes, allowing for its continued chemical and biological characterization. mdpi.comnih.gov

Contemporary Significance of this compound in Chemical Biology Research

In the modern era, this compound holds considerable significance in chemical biology, a field that utilizes small molecules to study and manipulate biological systems. ircbc.ac.cn The compound's diverse range of biological activities makes it a valuable tool and a subject of ongoing research interest.

Key areas of investigation include:

Enzyme Inhibition: this compound has been identified as a mixed-type inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. mdpi.comnio.res.in This inhibitory action makes it a lead structure for the development of new antidiabetic agents.

Cytotoxic Activity: Research has demonstrated that this compound exhibits significant cytotoxic activity against a variety of human cancer cell lines. researchgate.netrsc.org This has prompted further studies into its potential as an anticancer agent and its mechanism of action at the cellular level.

Antimicrobial and Antiviral Properties: Early studies noted the antiviral and antimicrobial properties of geodin. researchgate.net More recent investigations have confirmed its antibacterial activity against pathogens like Staphylococcus aureus. rsc.org

Other Biological Effects: this compound has also been reported to stimulate glucose uptake in adipocytes (fat cells) and to enhance the fibrinolytic activity of vascular endothelial cells, suggesting a broader potential impact on metabolic and cardiovascular processes. researchgate.net

The defined chemical structure and multifaceted bioactivities of this compound make it an important molecule for structure-activity relationship (SAR) studies. Researchers use it as a scaffold to design and synthesize new derivatives with potentially enhanced potency and selectivity, furthering the goals of drug discovery and chemical biology. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄Cl₂O₈ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 417.19 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 3209-10-7 sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Solubility Soluble in DMSO (1 mg/mL) sigmaaldrich.com
InChI Key MYFFDMMUGIQJQM-UHFFFAOYSA-N sigmaaldrich.com
Class Polyketide, Diphenyl Ether researchgate.netnih.gov

Table 2: Reported Biological Activities of this compound

Activity TypeTarget/AssayResult (IC₅₀ / Kᵢ)Source(s)
Cytotoxic Activity BT474 (Breast cancer)IC₅₀: 8.88 µM rsc.org
NCI-H460 (Large cell lung cancer)IC₅₀: 9.22 µM rsc.org
A549 (Lung cancer)IC₅₀: 11.05 µM rsc.org
H-1975 (Non-small cell lung cancer)IC₅₀: 9.96 µM rsc.org
K562 (Chronic myelogenous leukemia)IC₅₀: 11.14 µM rsc.org
DU145 (Prostate cancer)IC₅₀: 14.44 µM rsc.org
Enzyme Inhibition α-GlucosidaseIC₅₀: 55 µM (Mixed inhibition) mdpi.com
Kᵢ: 6.3 µM, 5.5 µM mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14Cl2O8 B12043928 Geodin Hydrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14Cl2O8

Molecular Weight

417.2 g/mol

IUPAC Name

3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid

InChI

InChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23)

InChI Key

MYFFDMMUGIQJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl

Origin of Product

United States

Biological Origin, Isolation, and Cultivation Methodologies for Geodin Hydrate

Fungal Bioprospecting and Strain Characterization for Geodin (B1663089) Hydrate (B1144303) Production

The quest for geodin hydrate has led researchers to explore a variety of fungal species, particularly those from the genera Aspergillus and Penicillium. These fungi have been identified as key producers of this compound.

Aspergillus Species in this compound Biosynthesis Research

Several species within the Aspergillus genus are known to biosynthesize this compound. Notably, Aspergillus terreus has been a primary focus of research. frontiersin.orgrsc.orgnih.gov Strains of A. terreus, including ATCC 20542, have been identified as producers of this compound. frontiersin.orgrsc.org The compound is often isolated alongside other related metabolites such as (+)-geodin, asterric acid, and (+)-erdin. frontiersin.org

Aspergillus flavipes is another significant producer. mdpi.comnio.res.in A marine-derived strain, HN4-13, isolated from coastal sediment, was found to produce this compound along with emodin (B1671224), methyl dichloroasterrate, monomethylosoic acid, and epicoccolide B. mdpi.comnih.gov Research on Aspergillus sp. derived from a soft coral has also led to the isolation of geodin. nih.govrsc.org Furthermore, Aspergillus fumigatus and Aspergillus versicolor have been noted in the broader context of marine fungi producing bioactive compounds, some of which are related to the biosynthetic pathway of geodin. nih.govrsc.orgmdpi.com

Penicillium Species Contributions to this compound Studies

While the Aspergillus genus is a prominent source, certain Penicillium species also contribute to the repertoire of this compound-producing fungi. For instance, Penicillium solitum, particularly a deep-sea-derived strain, has been identified in studies of marine fungal metabolites. nih.gov Although not always a direct producer of this compound, related compounds are often found, indicating a shared biosynthetic heritage. For example, some Penicillium species are known to produce compounds structurally similar to those found alongside this compound in Aspergillus cultures. mdpi.com

Marine-Derived Fungal Strains as Sources of this compound

The marine environment is a rich reservoir of unique fungal biodiversity, and many this compound-producing strains have been isolated from marine sources. mdpi.comnih.govmdpi.com These fungi are often found in sediments or as endophytes in marine organisms like sponges and soft corals. nih.govrsc.orgmdpi.com

For example, Aspergillus flavipes HN4-13 was isolated from a coastal sediment sample from Lianyungang. mdpi.comnih.gov An unspecified Aspergillus sp. that produces geodin was sourced from a soft coral of the genus Sinularia. nih.govrsc.org Similarly, a gorgonian-derived fungus, Aspergillus versicolor, has been studied for its production of related compounds. nih.govrsc.org The unique environmental conditions of the marine ecosystem, such as high salinity and pressure, are thought to influence the metabolic pathways of these fungi, potentially leading to the production of novel or rare compounds like this compound. mdpi.com

Fermentation and Cultivation Optimization Strategies for this compound Yield Enhancement

To produce sufficient quantities of this compound for research and potential applications, optimizing the fermentation and cultivation conditions of the producing fungi is crucial.

Influence of Environmental Modulators on this compound Production (e.g., Salinity)

Environmental factors play a significant role in the production of secondary metabolites by fungi. Salinity, in particular, has been shown to influence the yield of geodin from marine-derived Aspergillus species. researchgate.net One study demonstrated that the concentration of sodium chloride (NaCl) in the culture medium significantly affects the production of geodin. researchgate.net By optimizing the salt concentration to 2.0% in a rice medium and incubating for three weeks, the yield of geodin was substantially increased. researchgate.net This suggests that mimicking the natural saline environment of these marine fungi can be a key strategy for enhancing the production of this compound. Other studies have also noted that varying salt concentrations can impact the growth and exometabolite production of fungi like Penicillium nordicum. core.ac.uk

Scalable Bioreactor Technologies for this compound Biosynthesis

For larger-scale production, moving from static cultures to scalable bioreactors is essential. Stirred-tank bioreactors offer a controlled environment where parameters such as aeration, pH, and nutrient levels can be precisely managed to maximize fungal growth and metabolite production. frontiersin.orgresearchgate.net

Research involving co-cultures of Streptomyces noursei and Aspergillus terreus in stirred-tank bioreactors has been conducted to study the production of various secondary metabolites, including those from the geodin biosynthetic pathway. frontiersin.orgnih.gov While these studies may focus on a range of compounds, they provide a methodological framework for the scalable production of this compound. frontiersin.org The use of bioreactors allows for the investigation of microbial interactions and their effect on the biosynthesis of specific compounds, which can lead to enhanced yields. frontiersin.orgresearchgate.net

Interactive Data Tables

Table 1: Fungal Sources of this compound and Related Compounds

Fungal SpeciesCompound(s) IsolatedSource/HabitatReference(s)
Aspergillus terreusThis compound, (+)-Geodin, Asterric acid, (+)-ErdinTerrestrial and Marine frontiersin.orgrsc.orgnih.gov
Aspergillus flavipesThis compound, Emodin, Methyl dichloroasterrateMarine Sediment mdpi.comnio.res.innih.gov
Aspergillus sp.GeodinMarine (Soft Coral) nih.govrsc.org
Aspergillus versicolor(+)-Geodin, ChlorotrypacidinMarine (Gorgonian) nih.govrsc.org
Penicillium solitumPenicopeptide A (related metabolites)Marine (Deep-Sea) nih.gov
Aspergillus fumigatusVarious bioactives (contextual)Marine (Sponge) mdpi.com

Table 2: Optimization of Geodin Production

Fungal StrainOptimization ParameterMediumOptimal ConditionResultReference(s)
Aspergillus sp.Salinity (NaCl)Rice Medium2.0%Increased geodin yield to 137.2 mg/L researchgate.net
Aspergillus terreusCultivation MethodVariousStirred-tank bioreactorCharacterization of secondary metabolite production frontiersin.orgresearchgate.netnih.gov

Mechanistic Elucidation of Geodin Hydrate Biosynthetic Pathways

Polyketide Synthase (PKS) Involvement in Geodin (B1663089) Hydrate (B1144303) Pathway Genesis

The genesis of the geodin hydrate scaffold is initiated by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme responsible for assembling the core polyketide chain from simple acyl-CoA precursors. In the producing organism, Aspergillus terreus, this crucial enzyme is encoded by the gene gedC (ATEG_08451). nih.govnih.gov

The GedC PKS catalyzes the repeated condensation of acetyl-CoA and malonyl-CoA units to form an atrochrysone (B1255113) thioester. uniprot.org This initial polyketide product undergoes a series of cyclization and aromatization reactions to yield the fundamental anthraquinone (B42736) structure. A thioesterase, GedB, is responsible for cleaving the polyketide chain from the PKS, releasing it for subsequent modifications. nih.govuniprot.org Disruption of the gedC gene has been shown to completely abolish the production of geodin, confirming its indispensable role in initiating the biosynthetic cascade. nih.gov The activity of this PKS represents the committed step in the pathway, channeling primary metabolites into the specialized biosynthesis of geodin and related compounds.

Key Genes in the Geodin Biosynthetic Cluster
GeneEnzyme ProductFunctionReference
gedC (ATEG_08451)Polyketide Synthase (PKS)Synthesizes the initial polyketide backbone. nih.gov
gedB (ATEG_08450)ThioesteraseReleases the polyketide from the PKS. nih.govuniprot.org
gedR (ATEG_08453)Transcription FactorRegulates the expression of the geodin gene cluster. nih.gov

Identification and Characterization of this compound Biosynthetic Intermediates

Following the initial PKS-mediated synthesis, the polyketide chain undergoes a series of transformations, passing through several stable intermediates that have been isolated and characterized. These molecules serve as crucial signposts, mapping the progression of the biosynthetic pathway.

The atrochrysone carboxylic acid released from the PKS is converted through several steps, including oxidation by the emodinanthrone oxygenase (GedH), into the key anthraquinone intermediate, emodin (B1671224). uniprot.orgnih.gov Emodin is a well-characterized fungal metabolite that serves as a common precursor to a wide family of related natural products. nih.gov Isotopic labeling studies have definitively proven that emodin is incorporated into the geodin structure, solidifying its role as a pivotal precursor in the pathway. nih.gov The formation of emodin marks the establishment of the core tricyclic anthraquinone scaffold, which is then tailored in subsequent reactions.

From emodin, the pathway proceeds to another critical intermediate, sulochrin (B161669). This conversion involves methylation and an oxidative ring-cleavage of the anthraquinone questin (B161788) (formed from emodin) by the questin oxidase GedK. uniprot.org Sulochrin represents a significant metabolic branch point. mdpi.com The main pathway to geodin involves the dichlorination of sulochrin by a halogenase encoded by the gedL gene (ATEG_08460) to yield dihydrogeodin (B1209276). nih.govamazonaws.com

However, in the absence of this halogenation step, sulochrin can be directly shunted to an alternative product. The dihydrogeodin oxidase (GedJ) can act on sulochrin to produce bisdechlorogeodin, a geodin analog lacking the characteristic chlorine atoms. mdpi.com This diversion highlights the role of sulochrin as a key branch point metabolite, where the action or inaction of the halogenase GedL determines the final metabolic fate of the molecule. Dihydrogeodin, therefore, is the immediate, committed precursor for the final cyclization to geodin. researchgate.netresearchgate.net

Enzymatic Catalysis in this compound Biosynthesis

The conversion of early-stage intermediates into the final complex structure of this compound is mediated by a suite of highly specific enzymes. These biocatalysts are responsible for key tailoring steps, including methylation and oxidative coupling, which are essential for the molecule's final architecture and biological activity.

Methylation is a crucial modification in the geodin pathway, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. An emodin O-methyltransferase, encoded by the gene gedA, has been identified and characterized in A. terreus. nih.govacs.org This enzyme specifically catalyzes the methylation of the 8-hydroxy group of emodin to produce questin, using SAM as the methyl donor. nih.govqmul.ac.uk This step is critical as it precedes the oxidative ring cleavage that leads to the formation of sulochrin. uniprot.org Further down the pathway, another methylation step is proposed to be catalyzed by the methyltransferase GedG, which converts desmethylsulochrin into sulochrin. uniprot.org

Characterized Methyltransferase in the Geodin Pathway
Enzyme (Gene)SubstrateProductCofactorReference
Emodin O-methyltransferase (GedA)EmodinQuestinS-adenosyl-L-methionine (SAM) nih.govacs.org
Methyltransferase (GedG)DesmethylsulochrinSulochrinS-adenosyl-L-methionine (SAM) uniprot.org

The final and arguably most defining step in geodin biosynthesis is the formation of the spirocyclic grisandiene core. This reaction is an intramolecular oxidative coupling of the benzophenone (B1666685) precursor, dihydrogeodin. The enzyme responsible for this transformation is dihydrogeodin oxidase, encoded by the gedJ gene (ATEG_08458). uniprot.orgamazonaws.com

GedJ is a blue multi-copper oxidase that catalyzes the regio- and stereospecific formation of (+)-geodin from dihydrogeodin. nih.govmdpi.com This enzymatic reaction involves the oxidation of the phenolic rings of dihydrogeodin, leading to the formation of a diradical intermediate which then undergoes a stereocontrolled cyclization to form the characteristic spiro-fused dihydrobenzofuranone ring system of geodin. mdpi.com The intense blue color of the purified enzyme is characteristic of type 1 copper centers, which are essential for its catalytic activity. nih.gov The action of GedJ is the terminal step in the pathway, locking the molecule into its final, complex three-dimensional structure.

Regioselective Halogenation by Flavin-Dependent Halogenases (e.g., GedL)

The biosynthesis of geodin involves a critical late-stage halogenation step that is catalyzed by a flavin-dependent halogenase (FDH), an enzyme class known for its ability to perform highly selective halogenation on electron-rich aromatic compounds. nih.gov These enzymes require a halide salt, oxygen, and reduced flavin adenine (B156593) dinucleotide (FADH2) as a cofactor to function. mdpi.com The general mechanism involves the enzyme using FADH2 to reduce molecular oxygen, creating a potent electrophilic halogenating species that is then directed towards the substrate with high precision. mdpi.com

In the geodin pathway in Aspergillus terreus, this crucial function is performed by the enzyme GedL. nih.govnih.gov GedL is a free-standing phenol (B47542) flavin-dependent halogenase that catalyzes the conversion of the precursor sulochrin into dihydrogeodin. nih.govnih.gov The regioselectivity of this reaction—the specific placement of halogen atoms on the substrate molecule—is controlled by the enzyme's active site, which binds the substrate in a precise orientation relative to the halogenating agent. nih.gov This catalyst-controlled selectivity ensures the correct formation of the grisandiene scaffold characteristic of geodin. rsc.org The study of FDHs like GedL is a significant area of research, as their high selectivity offers a biocatalytic alternative to chemical halogenation methods. nih.govmdpi.com

Molecular Genetics of this compound Biosynthetic Gene Clusters

The production of complex fungal secondary metabolites like geodin is governed by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). rsc.orgnih.gov Advances in genome sequencing and molecular biology have allowed for the detailed investigation of these BGCs, providing profound insights into the biosynthesis of natural products. rsc.org

Genomic and Transcriptomic Analyses for Pathway Mapping

The identification and mapping of the geodin biosynthetic pathway heavily rely on genomic and transcriptomic approaches. nih.govnih.gov Genome mining, utilizing bioinformatics tools like antiSMASH, allows researchers to scan fungal genomes for sequences that encode core biosynthetic enzymes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which often anchor BGCs. nih.govnih.gov This in-silico analysis can predict the boundaries of a gene cluster responsible for producing a specific metabolite. nih.gov

For geodin, the putative gene cluster was identified in the genome of Aspergillus terreus. nih.gov To validate the functions of the genes within this cluster and confirm their coordinated activity, transcriptomic analysis is employed. nih.govmdpi.com This technique measures the expression levels (via mRNA transcripts) of genes under specific conditions. By comparing gene expression in geodin-producing cultures versus non-producing conditions, researchers can confirm which genes in the predicted cluster are actively transcribed during biosynthesis, thereby mapping the functional components of the pathway. researchgate.net This integrated "omics" approach provides a powerful method for linking genes to their metabolic products. nih.gov

Heterologous Expression Systems for Functional Gene Assignment

While genomic analysis can predict gene function, definitive proof often requires functional expression. Heterologous expression has become an indispensable tool for characterizing biosynthetic pathways, especially for fungal natural products. nih.govfrontiersin.org This strategy involves cloning a BGC from its native producer, which may be difficult to cultivate or genetically manipulate, and transferring it into a well-characterized heterologous host, such as Aspergillus nidulans. nih.govnih.gov This technique is particularly useful for activating "silent" or weakly expressed BGCs under standard laboratory conditions. frontiersin.orgresearchgate.net

The entire 25 kb geodin gene cluster from A. terreus, containing 13 open reading frames, was successfully transferred and expressed in A. nidulans. nih.gov This achievement enabled the production of geodin in the new host and allowed for precise functional validation of key genes through genetic and chemical analyses. nih.gov For example, this system was used to experimentally confirm the roles of several enzymes in the pathway. nih.gov

Table 1: Functional Assignment of Key Genes in the Geodin Biosynthetic Gene Cluster via Heterologous Expression

Gene NameProposed FunctionMethod of ConfirmationResult in Heterologous Host
GedC (ATEG_08451) Polyketide SynthaseGene Deletion / ExpressionConfirmed as the core enzyme initiating the pathway. nih.gov
GedR (ATEG_08453) Transcription FactorGene Deletion / OverexpressionConfirmed to be the activator responsible for turning on the geodin gene cluster. nih.gov
GedL (ATEG_08460) Flavin-Dependent HalogenaseGene Deletion / ExpressionConfirmed to catalyze the halogenation of sulochrin to form dihydrogeodin. nih.gov

This approach not only validates the link between a BGC and its final product but also provides a platform for engineering pathways to create novel derivatives. uni-giessen.de

Advanced Synthetic and Semisynthetic Strategies for Geodin Hydrate and Its Chemical Analogs

Semisynthesis of Geodin (B1663089) Hydrate (B1144303) Derivatives for Structure-Activity Relationship (SAR) Studies

The semisynthesis of derivatives from natural products like geodin is a crucial strategy for enhancing biological activity and understanding structure-activity relationships (SAR). mdpi.com By isolating the natural product core and performing targeted chemical modifications, researchers can generate a library of analogs for biological screening.

Targeted Chemical Modifications of Hydroxyl Functionalities

A primary target for the semisynthesis of geodin derivatives is the phenolic hydroxyl group at the C-4 position. mdpi.com Previous studies have indicated that this hydroxyl group is not essential for certain biological activities, such as insecticidal action, making it an ideal point for modification. mdpi.com

One common strategy involves the etherification of the 4-OH group. For instance, a series of 36 new ether derivatives of geodin were synthesized by reacting geodin with various benzyl (B1604629) bromides in the presence of potassium carbonate (K2CO3) in dry acetone. mdpi.com This one-step reaction is high-yielding and allows for the introduction of a wide range of substituents. mdpi.comresearchgate.net The general reaction involves stirring geodin with the respective benzyl bromide at 40°C for 6-12 hours. mdpi.com

These modifications are not limited to benzylation. The introduction of other alkyl groups, such as ethyl, has also been explored. mdpi.com The resulting ether derivatives can then be purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. mdpi.com

Exploration of Substituent Effects on Bioactivity Profiles

The generation of geodin derivatives through modification of the hydroxyl functionality allows for a systematic exploration of how different substituents impact biological activity. These structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of the lead compound. georgiasouthern.edunih.gov

Insecticidal Activity: SAR studies have revealed that the introduction of halogenated benzyl groups at the 4-OH position can significantly increase the insecticidal activity of geodin against pests like Helicoverpa armigera. mdpi.com Specifically, derivatives containing fluorobenzyl groups have shown potent activity. mdpi.comresearchgate.net For example, one such derivative exhibited an IC50 value of 89 μM, which is comparable to the positive control, azadirachtin. mdpi.com

Antibacterial Activity: The modification of the 4-OH group has also been shown to enhance antibacterial properties. researchgate.net The introduction of halogenated benzyl groups, particularly those with fluorine, chlorine, bromine, or iodine, improved activity against bacteria such as Staphylococcus aureus and Aeromonas salmonicida. mdpi.com Several of these derivatives displayed strong inhibitory activities with Minimum Inhibitory Concentration (MIC) values in the low micromolar range (1.15 to 4.77 μM). mdpi.com Interestingly, an ethyl derivative showed selective inhibitory activity against Pseudomonas aeruginosa. mdpi.com These findings suggest that replacing the 4-OH group with various substituents, especially halogenated benzyls, is a key factor in enhancing the antibacterial profile of geodin. mdpi.comresearchgate.net

Table 1: Bioactivity of Selected Semisynthetic Geodin Derivatives

Total Chemical Synthesis Approaches Towards Geodin Hydrate Core Structure

The total synthesis of complex natural products like this compound presents a significant challenge to organic chemists. It allows for the unambiguous confirmation of the proposed structure and provides a route to produce the molecule and its analogs in the laboratory, independent of natural sources. While specific total syntheses of this compound are not extensively detailed in the provided context, the general principles of total synthesis involve the construction of the molecular scaffold from simple, commercially available starting materials through a series of chemical reactions. chemrxiv.orgmdpi.comnih.govrsc.org

For a molecule with a grisandiene core like geodin, a synthetic strategy would likely involve the construction of the key structural features, such as the spirocyclic center and the substituted aromatic rings. mdpi.com The synthesis of related complex natural products often employs key transformations such as intramolecular cyclizations to form ring systems and stereocontrolled reactions to establish the correct stereochemistry. nih.gov The development of a total synthesis for geodin would be a notable achievement, enabling further exploration of its biological potential. rsc.org

Chemoenzymatic Synthesis and Biocatalysis in this compound Analog Production

Chemoenzymatic synthesis and biocatalysis are powerful tools that combine the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules and their analogs. ebin.pub Enzymes, as biocatalysts, can perform reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with traditional chemical methods. researchgate.net

In the context of geodin, enzymes play a critical role in its natural biosynthesis. The geodin biosynthetic gene cluster in fungi like Aspergillus terreus involves a flavin-dependent halogenase (FDH), GedL, which is responsible for the dihalogenation of the precursor sulochrin (B161669). mdpi.com This enzymatic halogenation is highly regioselective. mdpi.com

Harnessing such enzymes for the production of geodin analogs is a promising strategy. For example, halogenase enzymes could be used to introduce halogens at specific positions on a synthetic precursor, a reaction that is often challenging and requires harsh reagents in traditional chemistry. researchgate.net Advances in developing halogenases for biocatalysis are paving the way for their use in industrial-scale processes. researchgate.net

Furthermore, other enzymes like O-methyltransferases (OMTs) could be engineered to alter the methylation patterns on the geodin scaffold, potentially leading to new analogs with different bioactivities. acs.org By expressing these enzymes in a host organism and feeding them with geodin precursors or synthetic analogs, it is possible to generate a diverse range of new compounds. This approach of using engineered biocatalysts offers a sustainable and efficient route for the production of novel this compound analogs for drug discovery programs. ebin.pub

Table 2: Compound Names Mentioned in the Article

Sophisticated Structural Analysis and Characterization Methodologies for Geodin Hydrate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Geodin (B1663089) Hydrate (B1144303) Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like geodin hydrate. nih.govlibretexts.orglibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For complex structures such as this compound, one-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, offer initial insights into the number and types of hydrogen and carbon atoms present in the molecule. However, to assemble the complete structural puzzle, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish correlations between neighboring protons, directly attached protons and carbons, and long-range proton-carbon couplings, respectively. These correlations are critical for piecing together the individual spin systems and functional groups into the final molecular architecture of this compound.

Advanced NMR methods can also be utilized to study hydrated compounds, providing information on the different structural motifs and their relative concentrations. mdpi.com In some cases, high-resolution multi-dimensional NMR experiments at high magnetic fields can resolve distinct bound water environments within a crystal structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques in this compound Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to four decimal places or better. measurlabs.cominnovareacademics.inbioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound, a critical piece of information in the identification of this compound. sigmaaldrich.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, enables the differentiation of molecules with very similar nominal masses. innovareacademics.inthermofisher.com

Beyond providing the molecular formula, HRMS is instrumental in structural elucidation through the analysis of fragmentation patterns. researchgate.netlibretexts.orgpressbooks.publibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the m/z values of these fragments, chemists can deduce the structure of the original molecule. For instance, the fragmentation pattern observed in the mass spectrum of (+)-geodin shows characteristic peaks that aid in its identification. researchgate.net

Hyphenated techniques, particularly those that couple liquid chromatography (LC) with mass spectrometry (LC-MS), are invaluable for the profiling of complex mixtures containing this compound. resolvemass.camdpi.comlcms.czrsc.org LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. resolvemass.ca This approach allows for the simultaneous separation and identification of multiple compounds in a single analysis, making it highly efficient for profiling extracts from natural sources or for monitoring chemical reactions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. canada.ca The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

In the case of (+)-geodin isolated from Aspergillus terreus, single-crystal X-ray diffraction analysis revealed the presence of two independent molecules in the asymmetric unit. The study unequivocally assigned the absolute configuration of the spiro center as R in both molecules. researchgate.net This technique is so precise that it can even detect subtle differences in the planarity of rings between the two independent molecules in the crystal structure. researchgate.net

Spectrophotometric Characterization (e.g., UV-Vis, IR) in this compound Analysis

Spectrophotometric methods, including Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide valuable information about the electronic and vibrational properties of this compound. nih.gov

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. elsevier.com This absorption is due to electronic transitions within the molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores (light-absorbing groups). For this compound, the UV-Vis spectrum helps to confirm the presence of conjugated systems and aromatic rings. The positions of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. researchgate.net

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. innovareacademics.inresearchgate.netwitpress.com Different functional groups (e.g., C=O, O-H, C-Cl) absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. mdpi.com The IR spectrum provides a molecular "fingerprint" that can be used for identification and to assess purity. The presence of water of hydration can be observed in the IR spectrum, typically as a broad absorption band in the O-H stretching region. innovareacademics.inresearchgate.net

Chromatographic Separations (e.g., LC/MS-UV) for this compound Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources and for assessing its purity. dntb.gov.uayoutube.commpg.de Liquid chromatography (LC) is a widely used method for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rsc.org

High-performance liquid chromatography (HPLC) is a powerful variant of LC that utilizes high pressure to force the mobile phase through a column packed with a stationary phase, resulting in high-resolution separations. For the purity assessment of this compound, an HPLC system is often coupled with one or more detectors, such as a UV detector and a mass spectrometer (MS). sigmaaldrich.comsigmaaldrich.com

The combination of LC with both UV and MS detection (LC/MS-UV) provides a comprehensive purity profile. sigmaaldrich.comsigmaaldrich.com The UV detector provides quantitative information based on the absorbance of the analyte, while the mass spectrometer confirms the identity of the main peak as this compound and helps to identify any impurities. waters.comchromatographyonline.comnih.gov The purity of this compound is often reported as a percentage based on the peak area in the chromatogram obtained from these hyphenated techniques. sigmaaldrich.comsigmaaldrich.com

Ecological Roles and Environmental Dynamics of Geodin Hydrate

Geodin (B1663089) Hydrate (B1144303) as a Secondary Metabolite in Fungal Chemical Ecology

Geodin, a highly modified polyketide, is a notable secondary metabolite produced by certain fungi, particularly strains of Aspergillus terreus. dost.gov.phamazonaws.comresearchgate.net Fungi are known to produce a vast array of secondary metabolites, which are compounds not essential for primary growth but play crucial roles in the organism's interaction with its environment. nih.gov The study of these interactions mediated by chemical compounds is the focus of chemical ecology. nih.gov

In the context of fungal chemical ecology, geodin is considered a mycotoxin. amazonaws.com Its biosynthesis is part of a complex metabolic pathway that also produces other bioactive compounds. amazonaws.com The production of such metabolites is a key strategy for fungi to survive and compete in their respective ecological niches. nih.govmdpi.com For instance, other metabolites from A. terreus are thought to be involved in fungus-plant interactions and ecological competition, suggesting a similar defensive or competitive role for geodin. amazonaws.com The intricate structure of geodin, which includes chlorine atoms, is a result of a specialized biosynthetic gene cluster, highlighting the sophisticated chemical capabilities of its producing organisms. dost.gov.phamazonaws.com The ecological function of many fungal secondary metabolites remains an active area of research, but their presence underscores their importance in mediating biological interactions. nih.gov

Environmental and Biogeochemical Factors Influencing Geodin Hydrate Distribution

The production and distribution of this compound in the environment are significantly influenced by various biogeochemical and physical factors. As a secondary metabolite, its synthesis by fungi like Aspergillus terreus is not constant but responds to specific environmental cues and nutrient availability.

Key factors influencing geodin production include:

Aeration: Oxygen availability is another critical parameter. A constant and relatively high rate of aeration during the stationary phase (idiophase) of fungal growth has been shown to be beneficial for the biosynthesis of (+)-geodin. d-nb.info

Nutrient Sources: The type and concentration of carbon and nitrogen sources in the growth medium are fundamental. The production of polyketides like geodin is generally favored by an ample supply of precursors such as glucose and citrate. amazonaws.com Experiments have shown that the use of different carbon sources, like glycerol, can lead to the production of (+)-geodin as a significant by-product alongside other metabolites like lovastatin. researchgate.net

Ion Availability: The presence of specific ions is crucial for the biosynthesis of halogenated compounds like geodin. For example, reducing the amount of chlorine in the culture medium of A. terreus led to the detection of (+)-bisdechlorogeodin, a variant of geodin lacking the chlorine atoms. d-nb.info

These findings are summarized in the table below, illustrating how environmental conditions can modulate the chemical output of geodin-producing fungi.

Environmental FactorEffect on Geodin ProductionProducing OrganismReference
NaCl Concentration (2.0%)Optimal for high yieldMarine-derived Aspergillus sp. researchgate.net
High Aeration RateBeneficial for biosynthesisAspergillus terreus ATCC 20542 d-nb.info
Reduced Chlorine SupplyProduction of dechlorinated analogue ((+)-bisdechlorogeodin)Aspergillus terreus ATCC 20542 d-nb.info
Carbon Source (Glycerol)Production as a by-productAspergillus terreus researchgate.net

Inter-Species Chemical Communication and Allelopathy Mediated by this compound

This compound functions as an allelochemical, a compound that mediates interactions between different species. eolss.net Allelopathy, which can be inhibitory or stimulatory, is a common form of chemical communication in microbial communities, influencing competition and population dynamics. nih.gov

Geodin has demonstrated clear allelopathic activity, primarily through its antimicrobial properties. It has been implicated as an antifungal agent, suggesting a role in fending off competing fungal species. researchgate.net Furthermore, research has confirmed its antibacterial effects against a range of pathogenic bacteria. For example, (+)-geodin isolated from a gorgonian-derived fungus, Aspergillus versicolor, exhibited antibacterial activity against Vibrio anguillarum, Staphylococcus albus, and Staphylococcus aureus. rsc.org This indicates that geodin can act as a defensive compound, protecting its producer from bacterial threats in its natural habitat. rsc.org

The production of geodin can also be influenced by inter-species communication. In co-culture experiments where Aspergillus terreus was grown with other fungi, such as Chaetomium globosum, the profile of secondary metabolites, including (+)-geodin, was altered. researchgate.net This suggests that A. terreus can perceive chemical signals from neighboring microbes and adjust its own chemical arsenal (B13267) in response. While direct signaling molecules that regulate geodin synthesis are still under investigation, other compounds like butyrolactone I from A. terreus are known to act as quorum-sensing molecules that can modulate the production of other secondary metabolites. mdpi.com

The table below details the observed antibacterial activity of geodin, highlighting its role in mediating inter-species interactions.

Target OrganismActivityMIC (Minimum Inhibitory Concentration)Reference
Vibrio anguillarumAntibacterial25.0 µM rsc.org
Staphylococcus albusAntibacterial25.0 µM rsc.org
Staphylococcus aureusAntibacterial25.0 µM rsc.org

Ecological Niche and Microbiome Interactions of this compound Producers

Fungi that produce geodin, primarily species within the Aspergillus section Terrei, occupy a diverse range of ecological niches across terrestrial, freshwater, and marine environments. nih.govresearchgate.net Aspergillus terreus, the most well-known producer, is a cosmopolitan fungus found in soil and is also recognized as an opportunistic human pathogen. studiesinmycology.org The ability to thrive in varied habitats suggests that it is a generalist, capable of utilizing a wide range of resources. nih.gov

The ecological niche of geodin producers extends to more specialized environments. Strains of Aspergillus have been isolated from marine habitats, where they live in association with other organisms like soft corals and gorgonians. researchgate.netrsc.org The production of geodin in these marine niches likely plays a role in defending the host or the fungus itself from marine pathogens. The discovery of Aspergillus metabolites from extreme environments like volcanic areas further broadens the known ecological range of these fungi. dost.gov.ph

Within their niches, geodin-producing fungi are part of complex microbial communities, or microbiomes. Their interactions within these communities are often mediated by secondary metabolites. A clear example of this is the influence of co-cultivation on metabolite production. When A. terreus is grown alongside other fungi such as Penicillium rubens or Chaetomium globosum, the production of its secondary metabolites, including (+)-geodin, is significantly affected. researchgate.net This demonstrates that these fungi are actively engaged in chemical crosstalk with their neighbors, which can trigger defensive or competitive responses, including the synthesis of allelochemicals like geodin. This dynamic interplay shapes the structure and function of the microbial community.

Emerging Research Methodologies and Future Trajectories in Geodin Hydrate Science

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Geodin (B1663089) Hydrate (B1144303) Research

The advent of "omics" technologies has revolutionized the study of biological systems, and their application to geodin hydrate research holds significant promise for unraveling its biological context and mechanisms of action. frontiersin.orgnih.gov These high-throughput methods allow for a comprehensive analysis of the roles that genes, proteins, and metabolites play within a biological system. frontiersin.orgisaaa.org

Genomics focuses on the complete set of an organism's DNA, its genome. isaaa.org In the context of this compound, genomic approaches can be used to identify the biosynthetic gene clusters (BGCs) responsible for its production in fungi like Aspergillus terreus. science.gov Understanding the genetic blueprint for this compound synthesis can enable the heterologous expression of these genes in more easily culturable organisms, potentially leading to higher yields and the production of novel analogs. Furthermore, genomic studies can help elucidate the evolutionary relationships between different geodin-producing fungal strains. science.gov

Proteomics , the large-scale study of proteins, offers a window into the functional and structural aspects of a cell. isaaa.org By analyzing the proteome of an organism or cell line treated with this compound, researchers can identify proteins that directly interact with the compound. This can reveal its molecular targets and shed light on its mechanism of action. Techniques like protein expression profiling can show which proteins are upregulated or downregulated in response to this compound, providing clues about the cellular pathways it affects. isaaa.org

The integration of these omics technologies, often referred to as multi-omics, provides a holistic view of the biological system's response to this compound. frontiersin.orgnih.gov By combining genomic, proteomic, and metabolomic data, researchers can construct detailed models of the compound's interactions and effects, from the gene to the metabolic output. frontiersin.org

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into molecular interactions at an atomic level. mdpi.comuva.nl These methods are particularly valuable for studying the interactions between this compound and its potential biological targets. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the this compound scaffold. mdpi.com

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. biosolveit.degardp.org This approach relies on the knowledge of other molecules that bind to the same target. biosolveit.de By analyzing the common structural features and properties of a set of active ligands, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity and can be used to virtually screen large compound libraries for new molecules with similar properties, or to guide the chemical modification of the this compound scaffold to enhance its activity. biosolveit.denih.gov

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein. encyclopedia.pub This allows for the rational design of ligands that can fit precisely into the target's binding site. frontiersin.org Techniques like molecular docking can predict the most likely binding pose of this compound within the active site of a protein. frontiersin.org This information can then be used to design modifications to the this compound structure that improve its binding affinity and selectivity. The principle of "scaffold hopping" can also be applied, where the core structure of this compound is replaced with a different chemical scaffold while maintaining the key interactions with the target. biosolveit.deprismbiolab.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its structural and physicochemical properties. fiveable.me

In the context of this compound, QSAR models can be developed for a series of its derivatives to predict their biological activity. windows.netphyschemres.org This involves calculating a set of molecular descriptors for each derivative, which quantify various aspects of its structure such as size, shape, lipophilicity, and electronic properties. slideshare.neturan.ua Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. biolscigroup.us

A well-validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of newly designed this compound derivatives before they are synthesized and tested experimentally. frontiersin.orgnih.gov This can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted potency. biolscigroup.us

High-Throughput Screening Platforms for Discovering Novel Biological Activities of this compound

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical compounds against specific biological targets. bmglabtech.commdpi.com This technology allows for the rapid screening of compound libraries, which can contain thousands or even millions of molecules, to identify "hits" that modulate the activity of the target in a desired manner. bmglabtech.comox.ac.uk

HTS platforms are ideally suited for exploring the full biological potential of this compound. By screening this compound and its derivatives against a diverse panel of biological targets, such as enzymes and receptors, researchers can uncover novel biological activities that were not previously known. ox.ac.uk These assays are typically performed in a miniaturized format, using microplates with 96, 384, or even 1536 wells, which allows for cost-effective and rapid screening. bmglabtech.com

The process generally involves several steps, including the preparation of samples and compound libraries, the development of an automated assay, and the acquisition and analysis of large datasets. bmglabtech.com The identified "hits" from the primary screen are then subjected to further validation and characterization to confirm their activity and determine their potency. ox.ac.uk

Interdisciplinary Research Collaborations in Advancing this compound Knowledge

The complexity of modern scientific research increasingly necessitates collaboration between experts from different fields. egu.eu Advancing our understanding of this compound is no exception and benefits greatly from interdisciplinary research. dntb.gov.ua

Bringing together chemists, biologists, computational scientists, and pharmacologists allows for a more comprehensive and multifaceted approach to studying this compound. For example, a collaboration between synthetic chemists and computational modelers can lead to the rational design and synthesis of novel this compound derivatives with improved properties. frontiersin.org Similarly, a partnership between biochemists and cell biologists can facilitate the elucidation of its mechanism of action.

Interdisciplinary collaborations foster the integration of different perspectives, methodologies, and data types, leading to more innovative and groundbreaking research. nordforsk.orgcopernicus.org Such collaborations are crucial for translating basic scientific discoveries about this compound into potential therapeutic applications.

Q & A

Q. How can experimental designs be optimized to study Geodin Hydrate biosynthesis in microbial systems?

Methodological Answer: Utilize gene knockout strategies (e.g., disrupting gedC, encoding emodin anthrone polyketide synthase) to isolate this compound pathways in model organisms like Aspergillus terreus. Employ comparative metabolomics between wild-type and mutant strains (e.g., gedCΔ) using glycerol-lactose media to quantify secondary metabolites. Track acetyl-CoA and malonyl-CoA precursor flux via HPLC or LC-MS to correlate pathway inhibition with target compound yield .

Q. What are reliable methods for validating this compound concentration data in heterogeneous biological samples?

Methodological Answer: Implement triplicate experimental setups to calculate standard deviations for concentration measurements. Cross-validate using orthogonal techniques (e.g., NMR for structural confirmation and LC-MS/MS for quantification). Use internal standards like deuterated analogs to correct for matrix effects .

Q. How should researchers address inconsistencies in this compound stability during laboratory handling?

Methodological Answer: Maintain thermobaric conditions mimicking natural environments (e.g., high-pressure reactors for hydrate stability). For in vitro studies, use cryogenic storage with inert gas purging to prevent oxidation. Validate sample integrity pre- and post-experiment via X-ray diffraction or Raman spectroscopy .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in metabolic competition (e.g., lovastatin vs. (+)-geodin production) be resolved?

Methodological Answer: Employ dynamic flux balance analysis (dFBA) to model carbon partitioning in Aspergillus terreus. Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify regulatory nodes (e.g., gedC expression vs. lovastatin cluster activation). Validate via chemostat cultures with controlled nutrient gradients .

Q. What advanced techniques are critical for analyzing this compound’s structural variability in natural vs. synthetic samples?

Methodological Answer: Use synchrotron-based X-ray tomography for 3D crystal lattice imaging. Compare synthetic hydrates (formed in lab reactors like LARS) with natural samples using isotopic tracers (δ¹³C-CH₄) to assess methane entrapment efficiency. Apply machine learning to classify hydrate morphologies from SEM micrographs .

Q. How can multi-omics datasets be integrated to predict this compound dynamics in subsurface environments?

Methodological Answer: Develop geochemical models coupling metagenomics (microbial community data) with geophysical surveys (seismo-acoustic hydrate indicators). Use Bayesian networks to integrate porewater chemistry (ICP-MS), gas flux (TGA), and thermal gradient data. Validate via in situ pressure-core sampling from marine sediments .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for reconciling high variance in this compound metabolite measurements?

Methodological Answer: Apply mixed-effects models to account for batch variability in fungal cultures. Use principal component analysis (PCA) to isolate confounding factors (e.g., media composition, inoculation density). Report confidence intervals for yield estimates in dose-response assays .

Q. How can researchers mitigate artifacts in hydrate composition data during extraction from geological samples?

Methodological Answer: Deploy pressure-retaining coring devices (e.g., HYACINTH system) to prevent hydrate dissociation. Conduct onboard µ-CT scanning immediately after retrieval. Compare with synthetic analogs formed in controlled lab reactors (e.g., GFZ’s LARS) to calibrate compositional biases .

Q. What frameworks exist for standardizing this compound data reporting across interdisciplinary studies?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use geochemical databases (e.g., EarthChem) for metadata archiving. Follow Geochemical Society guidelines for documenting analytical precision, detection limits, and sampling protocols .

Tables for Key Reference

Parameter Recommended Method Evidence Source
This compound QuantificationLC-MS/MS with deuterated internal standards
Structural ConfirmationSynchrotron XRD + Raman spectroscopy
In Situ SamplingPressure-core retention + µ-CT imaging
Data StandardizationFAIR-compliant geochemical databases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.